4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one
Description
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-7-5-8(3-4-10(7)14-2)9-6-15-11(13)12-9/h3-5,9H,6H2,1-2H3,(H,12,13) |
InChI Key |
FMMHWSAIRRDFQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2COC(=O)N2)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of this compound typically involves the formation of the oxazolidinone ring through condensation reactions between amino alcohol derivatives and carbonyl-containing reagents such as ethyl carbonate or carbonyl diimidazole. The aromatic substituent is introduced either by starting from appropriately substituted amino alcohols or by post-cyclization functionalization.
Key Reaction Types
Cyclization of Amino Alcohols with Carbonyl Compounds:
The oxazolidinone ring is formed by intramolecular cyclization of an amino alcohol with a carbonyl source. For example, amino alcohols bearing the 4-methoxy-3-methylphenyl substituent can be reacted with diethyl carbonate under basic conditions to yield the oxazolidinone ring.Microwave-Assisted Synthesis:
Microwave irradiation has been demonstrated to improve yields and reduce reaction times in the synthesis of oxazolidin-2-ones. For instance, amino alcohols reacted with diethyl carbonate and sodium methoxide under microwave conditions (135 °C, 20 minutes) produce oxazolidinones in yields around 90%.Friedel–Crafts-Type Reactions for Substituent Introduction:
In some advanced synthetic routes, Friedel–Crafts-type reactions allow the introduction of the 4-methoxy-3-methylphenyl group onto the oxazolidinone framework or its precursors.
Detailed Synthetic Procedure Example
Alternative Preparation Approaches
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The oxazolidinone ring undergoes nucleophilic attack due to the electrophilic carbonyl carbon. Key reactions include:
Amine-Mediated Ring Opening
Reaction with primary or secondary amines generates β-amino alcohol derivatives:
Example :
-
Reagents : Morpholine (10.0 equiv), THF, 24 h at ambient temperature
-
Product : N-substituted β-amino alcohol
| Reaction Conditions | Reagents | Product Type | Yield |
|---|---|---|---|
| THF, 25°C, 24 h | Morpholine | β-amino alcohol | 73% |
Acid/Base-Induced Ring Cleavage
The oxazolidinone ring is susceptible to cleavage under strongly acidic or basic conditions:
Acidic Hydrolysis
-
Conditions : Concentrated HCl, reflux
-
Product : 4-Methoxy-3-methylphenol and carbamic acid intermediate
Basic Hydrolysis
-
Conditions : NaOH (2M), 80°C, 6 h
-
Product : Sodium salt of the corresponding carboxylic acid
| Condition Type | Reagents | Temperature | Time | Product |
|---|---|---|---|---|
| Acidic | HCl (conc.) | Reflux | 3 h | Phenolic derivative |
| Basic | NaOH (2M) | 80°C | 6 h | Carboxylic acid salt |
Electrophilic Aromatic Substitution
The para-methoxy and meta-methyl groups on the phenyl ring direct electrophilic substitution:
Nitration
Sulfonation
-
Reagents : H₂SO₄ (fuming), 0°C → 25°C
-
Position : Para to methyl group
-
Application : Intermediate for sulfonamide antibiotics
Transition Metal-Catalyzed Cross-Couplings
The aryl group participates in Suzuki-Miyaura couplings:
Palladium-Catalyzed Coupling
-
Catalyst : Pd(PPh₃)₄
-
Substrate : Aryl boronic acid
-
Product : Biaryl derivatives
-
Yield : 65–82%
| Catalyst | Substrate | Reaction Time | Yield Range |
|---|---|---|---|
| Pd(PPh₃)₄ | Aryl boronic acid | 12–24 h | 65–82% |
Hydrogenation of the Oxazolidinone Ring
-
Conditions : H₂ (1 atm), Pd/C, ethanol
-
Product : Corresponding pyrrolidine derivative
-
Selectivity : >90% for cis-isomer
Photochemical Reactions
UV irradiation induces C–O bond cleavage in the oxazolidinone ring:
-
Conditions : UV light (254 nm), acetonitrile
Key Structural and Mechanistic Insights
Scientific Research Applications
4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one has applications in scientific research, specifically as an inhibitor of HIV reverse transcriptase and in treating diseases mediated by HGF .
Scientific Research Applications
- Inhibitor of HIV Reverse Transcriptase: this compound can act as an inhibitor of HIV reverse transcriptase, which can disrupt viral replication.
- Treatment of HGF Mediated Diseases: Selected compounds are effective for prophylaxis and treatment of diseases, such as HGF mediated diseases . Elevated levels of HGF have been observed in non-oncological settings, such as hypertension, myocardial infarction, and rheumatoid arthritis . The ability to stimulate vascular growth has potential utility for the treatment of ischemia-induced pathologies such as myocardial infarction, coronary artery disease, peripheral vascular disease, and stroke . The sprouting of new vessels and/or the expansion of small vessels in ischemic tissues prevents ischemic tissue death and induces tissue repair . Certain diseases are known to be associated with deregulated angiogenesis, for example ocular neovascularization, such as retinopathies (including diabetic retinopathy), age-related macular degeneration, psoriasis, hemangioblastoma, hemangioma, arteriosclerosis, inflammatory disease, such as a rheumatoid or rheumatic inflammatory disease, especially arthritis (including rheumatoid arthritis), or other chronic inflammatory disorders, such as chronic asthma, arterial or post-transplantational atherosclerosis, endometriosis, and neoplastic diseases, for example so-called solid tumors and liquid tumors (such as leukemias) .
- Treatment of inflammatory, autoimmune, and oncological disorders: Pyrazolo[3,4-d] pyrimidine derivatives that are substituted at the 4-position by a diaza monocyclic, bridged bicyclic or spirocyclic moiety. These compounds are selective inhibitors of phosphatidyl- inositol-4-kinase (PI4K) activity, and are accordingly of benefit as pharmaceutical agents, especially in the treatment of adverse inflammatory, autoimmune and oncological disorders, in the treatment of viral diseases and malaria, and in the management of organ and cell transplant rejection .
- Development of new biological tests: The compounds in accordance with the present invention may be beneficial as pharmacological standards for use in the development of new biological tests and in the search for new pharmacological agents .
- Radioligands: The compounds of this invention may be useful as radioligands in assays for detecting pharmacologically active .
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinone antibiotics, such as linezolid, which binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex for protein synthesis . This inhibition leads to the bacteriostatic effect against susceptible strains of bacteria .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Electronic Effects
The target compound’s 4-methoxy-3-methylphenyl group distinguishes it from other oxazolidinones. Key analogues include:
- 4-Methyl-5-phenyloxazolidin-2-one : Features a 4-methyl and 5-phenyl substitution, lacking the methoxy group. This simpler structure may reduce steric hindrance and electron-donating effects compared to the target compound .
- 4-(4-Methoxyphenyl)oxazolidin-2-one (3m) : Contains a para-methoxyphenyl group but lacks the ortho-methyl substituent. The absence of the methyl group may alter crystallinity and solubility .
- cis-5-(4-methylbenzoyl)-4-(4-methylphenyl)oxazolidin-2-one (cis-2c): Incorporates a 4-methylbenzoyl group, introducing a ketone functionality that enhances polarity. The NH proton in its oxazolidinone ring exhibits a distinct δ = 3.5–4.2 ppm in ¹H NMR due to aryl group orientation .
Table 1: Substituent Comparison
Physicochemical Properties and Spectral Data
- NMR Shifts: The NH proton in cis-2c appears at δ = 3.5–4.2 ppm, contrasting with typical δ = 6–7 ppm for oxazolidinones, due to steric effects .
Biological Activity
4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound belongs to the oxazolidinone class, characterized by a five-membered ring containing oxygen and nitrogen. Its structure can be represented as follows:
This specific arrangement contributes to its interaction with biological targets, influencing its pharmacological properties.
Antiviral Activity
Research has indicated that oxazolidinones, including this compound, exhibit significant antiviral properties. A study focusing on non-nucleoside reverse transcriptase inhibitors (NNRTIs) highlighted that derivatives of oxazolidinones can effectively inhibit HIV-1 reverse transcriptase activity. For instance, compounds similar to this compound demonstrated EC50 values in the nanomolar range against HIV strains, indicating potent antiviral activity .
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Notably:
- HepG2 Cells : The compound exhibited significant cytotoxicity with an EC50 value of approximately 10.28 μM, demonstrating its potential as an anticancer agent .
- MCF-7 Cells : In studies involving breast cancer cell lines, the compound showed promising antiproliferative activity, comparable to established chemotherapeutic agents .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Reverse Transcriptase : The compound acts as a potent inhibitor of HIV reverse transcriptase, disrupting viral replication .
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .
- Cell Cycle Arrest : It has been observed that the compound induces G1 phase arrest in cancer cells, which is crucial for inhibiting tumor growth .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
Q & A
(Basic) What are the established synthetic routes for 4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one?
The compound is typically synthesized via catalytic hydrogenation or transition-metal-catalyzed reactions. For example:
- B(C6F5)3-catalyzed hydrogenation : A metal-free approach using B(C6F5)3 as a catalyst under mild conditions yields 4-(4-methoxyphenyl)oxazolidin-2-one derivatives (e.g., 3m) as white solids. Reaction parameters (solvent, temperature) significantly influence yield .
- Iridium-catalyzed allylic amination : This method enables regiospecific formation of oxazolidin-2-one scaffolds. Optimizing ligand choice (e.g., chiral phosphoramidites) enhances stereochemical control .
- Chiral auxiliary-based synthesis : (S)-4-(4-Hydroxybenzyl)oxazolidin-2-one derivatives are synthesized from L-tyrosinol, with Merrifield or Wang resins used for solid-phase applications .
(Basic) What spectroscopic and crystallographic methods validate the structure of this compound?
- NMR and IR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy and methyl groups). IR identifies carbonyl (C=O) and oxazolidinone ring vibrations .
- X-ray diffraction (XRD) : SHELX and ORTEP-III are widely used for crystal structure refinement. For example, XRD analysis of analogous compounds (e.g., (Z)-3-phenylvinyl oxazolidinones) resolves bond angles and torsional strain .
- DFT calculations : Hybrid B3LYP/6-311++G(d,p) models correlate experimental geometries (XRD) with computational data, validating electronic transitions and vibrational modes .
(Advanced) How can researchers resolve discrepancies in NMR data between synthetic batches?
Discrepancies may arise from impurities, solvent effects, or conformational isomers. Strategies include:
- Deuterated solvent standardization : Use CDCl3 or DMSO-d6 for consistency in chemical shift referencing .
- HPLC purity assessment : Quantify impurities (>95% purity threshold) to rule out side products .
- Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering) by analyzing spectra at 25°C vs. −40°C .
(Advanced) What computational approaches predict the compound’s reactivity and electronic properties?
- DFT studies : B3LYP/6-311++G(d,p) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the methoxy group’s electron-donating effect lowers LUMO energy, enhancing electrophilicity .
- Molecular docking : Simulate interactions with biological targets (e.g., sigma-2 receptors) using AutoDock Vina. Adjust substituents (e.g., fluorophenyl groups) to optimize binding affinity .
(Advanced) How do reaction conditions influence enantioselective synthesis?
- Chiral catalysts : Iridium complexes with phosphoramidite ligands achieve >90% enantiomeric excess (ee) in allylic amination. Catalyst loading (1–5 mol%) and solvent polarity (THF vs. DCM) critically impact stereoselectivity .
- Solid-phase synthesis : Immobilization of chiral auxiliaries (e.g., (S)-4-(4-hydroxybenzyl)oxazolidin-2-one) on Wang resins simplifies enantiomer purification .
(Advanced) How can crystallographic data contradictions be addressed?
- Multi-software validation : Refine XRD data using SHELXL (for small molecules) and cross-validate with WinGX or OLEX2. Discrepancies in thermal parameters may indicate disordered solvent molecules .
- Twinned crystal analysis : SHELXD/SHELXE resolve twinning in high-symmetry space groups (e.g., P21/c) by iterative phasing .
(Basic) What role do substituents (e.g., methoxy, methyl) play in the compound’s stability?
- Methoxy group : Enhances solubility in polar solvents (e.g., MeOH) and stabilizes the oxazolidinone ring via resonance. Thermogravimetric analysis (TGA) shows decomposition >200°C .
- Methyl group : Steric hindrance at the 3-position reduces ring strain, confirmed by XRD bond angles (~109.5° for sp³ carbons) .
(Advanced) What strategies optimize catalytic hydrogenation yields?
- Catalyst screening : B(C6F5)3 outperforms traditional Pd/C in reducing reaction times (2–6 hours vs. 12+ hours) .
- Solvent effects : Non-polar solvents (toluene) favor higher yields (70–85%) compared to polar aprotic solvents (DMF, 50–60%) .
(Advanced) How are oxazolidin-2-one derivatives used in pharmacological studies?
- Sigma-2 receptor ligands : Substituent tuning (e.g., trifluoromethyl or biphenyl groups) improves binding affinity. For example, 4-(biphenyl-4-yl)oxazolidin-2-one (3o) shows nanomolar IC50 values in receptor assays .
- Antibacterial analogs : Structural analogs (e.g., Tedizolid) incorporate hydroxymethyl groups for enhanced pharmacokinetics .
(Basic) What purification techniques are recommended for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
